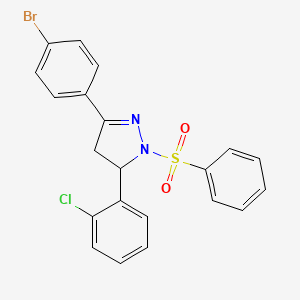
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H16BrClN2O2S and its molecular weight is 475.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .
- Caspase Activation : The activation of caspases, particularly caspase-3, is a critical step in the apoptotic pathway triggered by pyrazole derivatives .
- Cell Cycle Arrest : Studies have reported that certain pyrazole compounds can cause cell cycle arrest at various phases, which is crucial for their anticancer activity .
Anticancer Activity
A series of studies have evaluated the anticancer properties of pyrazole derivatives against various cancer cell lines. The following table summarizes some key findings related to the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3f | MDA-MB-468 (triple-negative breast cancer) | 14.97 (24h) | Induces apoptosis via ROS and caspase activation |
| 2a | Bladder cancer (5637) | Not specified | Inhibits cell cycle progression |
| 2c | Bladder cancer (T24) | Not specified | Induces apoptosis |
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives have demonstrated antimicrobial properties. For instance, compounds were tested against various bacterial strains and showed significant inhibition compared to standard antibiotics .
Case Studies
- Study on Triple-Negative Breast Cancer : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on MDA-MB-468 cells. The results indicated that the most active compound induced significant apoptosis and cell cycle arrest due to increased ROS levels and caspase-3 activation .
- Bladder Cancer Research : Another investigation focused on bladder cancer cell lines (5637 and T24), revealing that specific pyrazole derivatives inhibited cell growth and induced apoptosis through similar oxidative stress mechanisms .
属性
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O2S/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)28(26,27)17-6-2-1-3-7-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDMPKFOIIGDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














